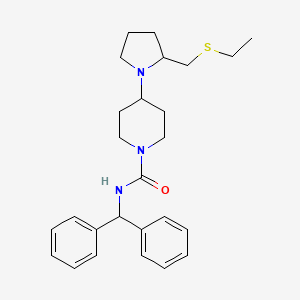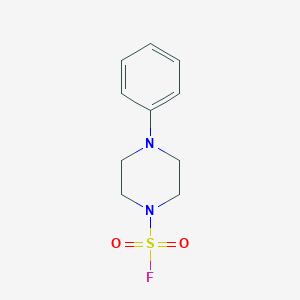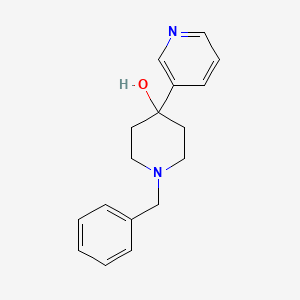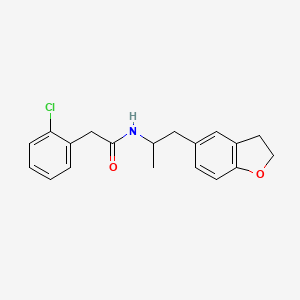
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, ethylphenyl, and fluorobenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy group at the 7-position. Subsequent steps involve the formation of the amine linkage with 4-ethylphenyl and 4-fluorobenzyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
科学研究应用
Chemistry
In chemistry, 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids could make it a valuable tool in studying biological processes and developing new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its efficacy as a drug candidate for treating various diseases, particularly those involving targets that interact with its unique molecular structure.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its specific chemical properties.
作用机制
The mechanism by which 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, which may be harnessed for therapeutic or industrial purposes.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one include other quinoline derivatives with various substitutions. Examples include:
- 3-((4-ethylphenyl)amino)methylquinolin-2(1H)-one
- 3-((4-fluorobenzyl)amino)methylquinolin-2(1H)-one
- 7-methoxyquinolin-2(1H)-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents. The presence of both 4-ethylphenyl and 4-fluorobenzyl groups, along with the methoxy substitution on the quinoline core, imparts unique chemical and biological properties that can be leveraged in various applications.
属性
CAS 编号 |
892290-51-6 |
|---|---|
分子式 |
C26H25FN2O2 |
分子量 |
416.496 |
IUPAC 名称 |
3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30) |
InChI 键 |
YRBYTXCOYSJJTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2817276.png)
![3-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(prop-2-en-1-yl)propanamide](/img/structure/B2817279.png)

![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)
![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2817286.png)


![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)
![3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817292.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)

